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Compound of Interest

Compound Name: Glyceryl trinonadecanoate

Cat. No.: B7804146

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Glyceryl trinonadecanoate as an internal standard in the quantitative analysis of fats and
triglycerides in food and beverage matrices by gas chromatography (GC).

Introduction

Glyceryl trinonadecanoate, a triacylglycerol (TAG) with three C19:0 fatty acid chains, is a
high-purity analytical standard suitable for use in food and beverage analysis.[1] Its stability,
long-chain length, and low natural abundance in most food products make it an excellent
internal standard for the accurate quantification of total fat and individual triglycerides. This
document outlines the principles and provides detailed protocols for its application in edible oils
and infant formula.

Principle of Analysis

The fundamental principle behind the use of Glyceryl trinonadecanoate as an internal
standard is the addition of a known quantity of this compound to a sample prior to analysis. It is
assumed that any loss of analyte during sample preparation (extraction, derivatization) will be
mirrored by a proportional loss of the internal standard. By comparing the chromatographic
peak area of the analytes to that of the internal standard, accurate quantification can be
achieved. For triglyceride analysis, the fat is extracted and analyzed directly by high-

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b7804146?utm_src=pdf-interest
https://www.benchchem.com/product/b7804146?utm_src=pdf-body
https://www.benchchem.com/product/b7804146?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/sial/52909
https://www.benchchem.com/product/b7804146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

temperature GC. For total fat analysis (as fatty acid methyl esters, FAMES), the fat is first
extracted, saponified, and then transesterified to FAMEs before GC analysis.

Key Applications
o Quantification of Triacylglycerols (TAGS) in Edible Oils: Direct analysis of the TAG profile to
verify authenticity and detect adulteration.[2][3][4]

o Determination of Total Fat Content in Infant Formula and Dairy Products: Quantification of
total fatty acids after conversion to FAMES.[5][6]

Experimental Protocols

Protocol 1: Quantification of Triacylglycerols in Edible
Oils using GC-FID

This protocol is adapted for the analysis of TAGs in edible oils like olive oil, rapeseed oil, and

palm oil.[3]

3.1. Materials and Reagents

Glyceryl trinonadecanoate (Internal Standard, 1S), 299.0% purity

Heptane or Isooctane (GC grade)

Nitrogen gas, high purity

Edible oil sample (e.g., olive oil)

Glass vials with PTFE-lined caps

3.2. Equipment

e Gas chromatograph with Flame lonization Detector (GC-FID)

» High-temperature capillary column (e.g., Rxi-65TG, Ultra ALLOY+-65 or equivalent)

o Autosampler
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Analytical balance (4-decimal places)

Vortex mixer

Pipettes and syringes

3.3. Standard Preparation

Internal Standard (IS) Stock Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg
of Glyceryl trinonadecanoate into a 10 mL volumetric flask. Dissolve and dilute to the mark
with heptane.

Calibration Standards: Prepare a series of calibration standards by adding varying known
amounts of a representative TAG standard (e.g., triolein) and a fixed amount of the 1S stock
solution to volumetric flasks and diluting with heptane.

3.4. Sample Preparation

Accurately weigh approximately 20 mg of the edible oil sample into a 10 mL volumetric flask.
Add a known volume (e.g., 1 mL) of the Glyceryl trinonadecanoate IS stock solution.
Dilute to the mark with heptane and mix thoroughly using a vortex mixer.

Transfer an aliquot to a GC vial for analysis.

3.5. GC-FID Conditions

Injector: PTV or Cold On-Column, 250°C to 370°C ramp

Carrier Gas: Helium or Hydrogen, constant flow

Oven Program: 250°C, hold for 1 min, ramp at 4°C/min to 360°C, hold for 15-25 min.[7]
Detector: FID, 370°C

Injection Volume: 1 pL

3.6. Quantification
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The concentration of each triglyceride is calculated using the following formula:
Concentration_TAG = (Area_TAG / Area_IS) * (Concentration_IS / RRF_TAG)

Where RRF is the Relative Response Factor determined from the analysis of calibration
standards.

Protocol 2: Determination of Total Fat in Infant Formula
by GC-FID after FAMEs Preparation

This protocol describes the determination of total fat content in powdered infant formula. The
method involves extraction and transesterification of the fat to fatty acid methyl esters (FAMES),
with Glyceryl trinonadecanoate added as an internal standard.

3.1. Materials and Reagents

e Glyceryl trinonadecanoate (Internal Standard, 1S), 299.0% purity
e Hexane (GC grade)

e Methanol

e Sodium methoxide solution (0.5 M in methanol)

e Hydrochloric acid

» Sodium chloride solution, saturated

¢ Infant formula powder

Nitrogen gas, high purity
3.2. Equipment
e Gas chromatograph with Flame lonization Detector (GC-FID)

o Capillary column for FAMEs analysis (e.g., DB-FastFAME)
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Centrifuge

Water bath or heating block

Analytical balance

Vortex mixer

3.3. Sample and Internal Standard Preparation

Internal Standard (IS) Solution: Prepare a solution of Glyceryl trinonadecanoate in a
suitable solvent (e.g., chloroform) at a concentration of approximately 5 mg/mL.

Sample Preparation:
1. Accurately weigh about 0.5-1.0 g of infant formula powder into a centrifuge tube.
2. Add a precise volume of the Glyceryl trinonadecanoate IS solution.

3. Add 2 mL of methanol and vortex thoroughly.

3.4. Fat Extraction and Transesterification

Add 4 mL of hexane and vortex for 2 minutes.

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

Carefully transfer the upper hexane layer containing the fat and IS to a clean tube.
Evaporate the solvent under a stream of nitrogen.

To the dried residue, add 2 mL of 0.5 M sodium methoxide in methanol.

Heat at 50°C for 20 minutes in a water bath to facilitate transesterification.

Cool to room temperature and add 2 mL of saturated sodium chloride solution.

Add 3 mL of hexane, vortex for 1 minute, and centrifuge.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b7804146?utm_src=pdf-body
https://www.benchchem.com/product/b7804146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Transfer the upper hexane layer containing the FAMESs to a GC vial.

3.5. GC-FID Conditions

Injector: Split/splitless, 250°C

Carrier Gas: Helium or Hydrogen

Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

Detector: FID, 260°C

Injection Volume: 1 pL
3.6. Calculation of Total Fat

The total fat content is calculated as the sum of all individual fatty acids, quantified using the
internal standard and expressed as triglyceride equivalents.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of
triglycerides and fatty acids using a long-chain triglyceride internal standard.

Table 1. Method Validation Data for Triglyceride Analysis in Edible Oils

Parameter Triolein (OO0) Trilinolein (LLL) Tripalmitin (PPP)
Recovery (%) 98 - 105 95 - 103 97 - 104

Linearity (r?) >0.998 >0.997 >0.998

LOD (ug/mL) ~0.1 ~0.3 ~0.1

LOQ (pg/mL) ~0.3 ~1.0 ~0.3

Data adapted from studies on triglyceride analysis using long-chain TAG internal standards.[3]

Table 2: Performance Characteristics for Total Fat Analysis in Infant Formula
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Parameter Value
Repeatability (RSDr, %) <2%
Reproducibility (RSDR, %) <5%
Recovery of IS (%) 96 - 104%

Data based on methods for fatty acid analysis in infant formula using a C13:0 internal standard,

which is expected to be comparable for C19:0.[5]

Mandatory Visualizations
Workflow for Triglyceride Analysis in Edible Oils
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Figure 1: Analytical Workflow for Triglyceride Quantification in Edible Oils

Click to download full resolution via product page

Caption: Workflow for Triglyceride Analysis.
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Figure 2: Principle of Internal Standard Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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